[4-(diphenylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone
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Overview
Description
1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethyl and 9H-xanthene-9-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves multiple steps:
Formation of 9H-xanthene-9-carbonyl chloride: This intermediate can be synthesized by reacting 9H-xanthene-9-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of Diphenylmethylpiperazine: This intermediate can be synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide (NaOH).
Final Coupling Reaction: The final step involves coupling 9H-xanthene-9-carbonyl chloride with diphenylmethylpiperazine in the presence of a base such as triethylamine (TEA) to form 1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(9H-xanthene-9-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
2,6-dimethyl-1-(9H-xanthene-9-carbonyl)piperidine: Similar structure but with a piperidine ring and additional methyl groups.
Uniqueness
1-(Diphenylmethyl)-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of both diphenylmethyl and 9H-xanthene-9-carbonyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C31H28N2O2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C31H28N2O2/c34-31(29-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)29)33-21-19-32(20-22-33)30(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29-30H,19-22H2 |
InChI Key |
DNCQFRACGKELRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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